Molecular structure and physicochemical properties of Neocarrabiose-4 1,3,5-tri-O-sulphate(na+)
Molecular structure and physicochemical properties of Neocarrabiose-4 1,3,5-tri-O-sulphate(na+)
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of a Tri-Sulfated Neocarrabiose Derivative
Executive Summary
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of a heavily sulfated neocarrabiose derivative. The specific nomenclature "Neocarrabiose-4 1,3,5-tri-O-sulphate" is not standard in carbohydrate chemistry. Therefore, this guide will focus on a chemically plausible, tri-sulfated neocarrabiose structure, serving as a representative model for highly sulfated carrageenan-derived oligosaccharides. We will delve into the synthesis, structural elucidation, and potential functional implications of such a molecule, offering valuable insights for researchers, scientists, and professionals in drug development. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Significance of Sulfated Oligosaccharides
Carrageenans are a family of linear sulfated polysaccharides extracted from red seaweeds, with a backbone of alternating D-galactose units linked by α(1-3) and β(1-4) glycosidic bonds.[1] Their oligosaccharide fragments, obtained through enzymatic or chemical hydrolysis, have garnered significant interest due to their diverse biological activities, including antiviral, antioxidant, immunomodulatory, and anti-inflammatory properties.[1][2] The biological function of these oligosaccharides is intimately linked to their specific sulfation patterns and molecular weight.[3]
Neocarrabiose is the fundamental disaccharide repeating unit of κ-carrageenan, consisting of a 3-linked β-D-galactose-4-sulfate and a 4-linked 3,6-anhydro-α-D-galactose.[4] While naturally occurring neocarrabiose is monosulfated, synthetic modifications can introduce additional sulfate groups, leading to "oversulfated" derivatives with potentially enhanced or novel biological activities.[5]
This guide will explore a hypothetical yet structurally conceivable tri-sulfated neocarrabiose derivative, providing a framework for its synthesis, characterization, and functional assessment.
Proposed Molecular Structure and Stereochemistry
Given the ambiguity of the "1,3,5-tri-O-sulphate" nomenclature for a disaccharide, we propose a chemically logical structure for a tri-sulfated neocarrabiose sodium salt. This proposed structure is based on known sulfation positions in carrageenans and common sites for chemical sulfation.
The proposed structure is 3-O-(3,6-anhydro-α-D-galactopyranosyl-2-O-sulfate)-β-D-galactopyranose-4,6-di-O-sulfate . This structure maintains the native 4-sulfate on the galactose unit and introduces two additional sulfates at the 2-position of the 3,6-anhydro-galactose and the 6-position of the galactose.
Chemical Structure of Proposed Tri-Sulfated Neocarrabiose:
Physicochemical Properties
The introduction of multiple sulfate groups dramatically alters the physicochemical properties of the parent neocarrabiose molecule. Sulfation is a known method to enhance the water solubility and functional properties of polysaccharides and oligosaccharides.[6][7]
| Property | Expected Value/Characteristic | Rationale |
| Molecular Formula | C12H17Na3O19S3 | Based on the proposed structure. |
| Molecular Weight | ~642.4 g/mol | Calculated from the molecular formula. |
| Solubility | High in aqueous solutions | The high density of negatively charged sulfate groups enhances interaction with water molecules.[6] |
| Charge | Highly anionic | The three sulfate groups confer a strong negative charge at physiological pH.[8] |
| Stability | Susceptible to acid hydrolysis | Like other glycosidic bonds, the linkage is prone to cleavage under acidic conditions, which can be accelerated at high temperatures.[3] |
| Zeta Potential | Highly negative | The significant negative charge from the sulfate groups will result in a strongly negative zeta potential in solution.[9] |
Synthesis and Purification
The synthesis of a tri-sulfated neocarrabiose would likely involve a chemoenzymatic approach.
Step 1: Enzymatic Production of Neocarrabiose
The neocarrabiose backbone can be produced by the enzymatic depolymerization of κ-carrageenan using a specific κ-carrageenase.[10][11] This method is preferred over chemical hydrolysis as it yields a more homogeneous product.[5]
Step 2: Chemical Sulfation
The purified neocarrabiose can then be chemically sulfated. A common method involves the use of a sulfur trioxide-pyridine complex in a solvent like dimethylformamide (DMF).[12] By controlling the reaction conditions (e.g., molar ratio of sulfating agent, temperature, and reaction time), the degree of sulfation can be modulated to achieve a tri-sulfated product.[12]
Step 3: Purification
The resulting mixture of sulfated oligosaccharides can be purified using techniques such as dialysis to remove excess reagents, followed by anion-exchange chromatography to separate oligosaccharides based on their degree of sulfation.
Structural Elucidation Workflow
A multi-faceted analytical approach is required to unambiguously determine the structure of the synthesized tri-sulfated neocarrabiose.
Diagram of the Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of tri-sulfated neocarrabiose.
Detailed Protocols
A. Mass Spectrometry for Molecular Weight and Sulfation Pattern
Mass spectrometry is a crucial tool for analyzing highly charged sulfated carbohydrates.[12][13]
-
Protocol 1: MALDI-TOF Mass Spectrometry for Molecular Weight Determination
-
Sample Preparation: Mix 1 µL of the purified oligosaccharide solution (in water or a volatile buffer) with 1 µL of a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid in acetonitrile/water).
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire mass spectra in negative ion mode. The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ions, allowing for precise molecular weight determination.[14]
-
-
Protocol 2: ESI-MS/MS for Fragmentation Analysis
-
Sample Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source or introduce it via liquid chromatography.
-
MS1 Scan: Perform an initial scan to identify the parent ion of the tri-sulfated neocarrabiose.
-
MS/MS Fragmentation: Isolate the parent ion and subject it to collision-induced dissociation (CID). The fragmentation pattern, particularly the loss of SO3 groups (-80 Da), will help confirm the number of sulfate groups and provide clues about their locations.[12]
-
B. NMR Spectroscopy for Linkage and Positional Analysis
NMR spectroscopy provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.[1][15]
-
Protocol 3: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve the purified sample in D2O.
-
1D Spectra Acquisition: Acquire 1H and 13C NMR spectra. The chemical shifts of the anomeric protons (typically 4.5-5.5 ppm) and carbons (90-110 ppm) are indicative of the glycosidic linkage.[15]
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within each monosaccharide ring, aiding in the assignment of all proton signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the assignment of the carbon skeleton.
-
-
Data Analysis: The downfield shifts of protons and carbons adjacent to sulfate groups can help pinpoint their exact locations on the sugar rings.[1]
-
Functional Insights and Potential Applications
The high degree of sulfation is expected to significantly influence the biological activity of the neocarrabiose derivative.
-
Antiviral Activity: Many sulfated polysaccharides exhibit antiviral activity by interfering with the attachment of viruses to host cells. The high negative charge density of a tri-sulfated neocarrabiose could make it a potent viral entry inhibitor.[14]
-
Anti-inflammatory and Immunomodulatory Effects: Sulfated oligosaccharides can modulate the immune system.[3] Highly sulfated structures may interact with inflammatory mediators or cell surface receptors to dampen inflammatory responses.
-
Anticoagulant Activity: The structural similarity of sulfated oligosaccharides to heparin suggests potential anticoagulant properties, although this is often associated with lower specificity and potential toxicity.[3]
Conceptual Diagram of a Potential Mechanism of Action (Antiviral)
Caption: Potential antiviral mechanism of tri-sulfated neocarrabiose.
Conclusion
While the specific molecule "Neocarrabiose-4 1,3,5-tri-O-sulphate" is not described in the scientific literature under this nomenclature, this guide provides a robust framework for the synthesis, characterization, and functional evaluation of a plausible tri-sulfated neocarrabiose derivative. The presented methodologies, grounded in established analytical techniques, offer a clear path for researchers to explore the structure-activity relationships of highly sulfated oligosaccharides. Such investigations are crucial for unlocking the therapeutic potential of these complex and fascinating biomolecules.
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